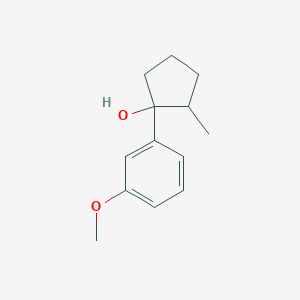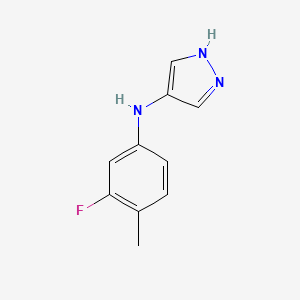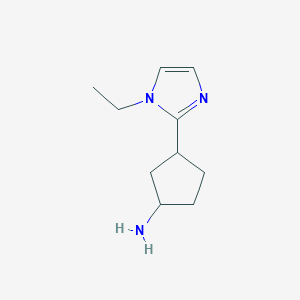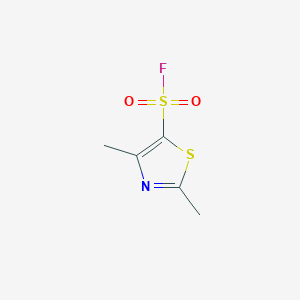
1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable precursor like 3-methoxybenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 1-(3-Methoxyphenyl)-2-methylcyclopentanone.
Reduction: Formation of 1-(3-Methoxyphenyl)-2-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
科学的研究の応用
1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
1-(4-Methoxyphenyl)-2-methylcyclopentan-1-ol: Similar structure with a methoxy group at the para position.
1-(3-Hydroxyphenyl)-2-methylcyclopentan-1-ol: Similar structure with a hydroxyl group instead of a methoxy group.
1-(3-Methoxyphenyl)-2-ethylcyclopentan-1-ol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methoxy group at the meta position and the methyl group on the cyclopentane ring contribute to its distinct properties compared to similar compounds.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-10-5-4-8-13(10,14)11-6-3-7-12(9-11)15-2/h3,6-7,9-10,14H,4-5,8H2,1-2H3 |
InChIキー |
DSGLQIRDBJXFIG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1(C2=CC(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)



![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)

